4-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
4-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-2-27-19-12-13-20-21(15-19)28-23(24-20)25-22(26)18-10-8-17(9-11-18)14-16-6-4-3-5-7-16/h3-13,15H,2,14H2,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEOTYWMFHRAIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction can be summarized as follows:
6-ethoxy-1,3-benzothiazole-2-amine+benzyl chlorideNaOH, DMF, heat4-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has shown potential in several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Table 1: Substituent Comparison and Antimicrobial Activity
| Compound Name | Benzothiazole Substituent | Benzamide Substituent | MIC (µg/ml) Against E. coli | Target Protein |
|---|---|---|---|---|
| BTC-j (N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(pyridin-3-ylamino)acetamide) | 6-Methoxy | Pyridinylamino | 3.125 | DNA Gyrase (3G75) |
| BTC-r (N-(6-Nitro-1,3-benzothiazol-2-yl)-2-(pyridin-3-ylamino)acetamide) | 6-Nitro | Pyridinylamino | 12.5 | DNA Gyrase (3G75) |
| MMV001239 (4-Cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide) | 5-Methoxy | Cyano, Pyridinylmethyl | IC₅₀ = 8.1 µM (yeast) | CYP51 (hypothesized) |
| Target Compound | 6-Ethoxy | 4-Benzyl | Not reported | Inferred DNA gyrase |
Key Observations :
- Electron-Donating Groups (e.g., Methoxy, Ethoxy) : BTC-j (6-methoxy) exhibits potent antibacterial activity (MIC = 3.125 µg/ml against E. coli), likely due to enhanced DNA gyrase binding . The target compound’s 6-ethoxy group may offer similar or reduced activity due to increased steric bulk.
- Electron-Withdrawing Groups (e.g., Nitro) : BTC-r (6-nitro) shows higher MIC values (12.5 µg/ml), suggesting nitro groups may hinder target interaction .
Physicochemical and Structural Properties
Table 2: Crystallographic and Solubility Data
| Compound Name | Lattice Parameters (Å) | Volume (ų) | Solubility (Inference) |
|---|---|---|---|
| 2-BTBA (N-(1,3-Benzothiazol-2-yl)benzamide) | a = 5.9479, b = 16.8568 | 1169.13 | Moderate (polar groups) |
| 2-BTFBA (N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide) | a = 5.2216, b = 20.2593 | 1195.61 | Low (fluorine increases hydrophobicity) |
| Target Compound | Not reported | Not reported | Likely low (ethoxy and benzyl enhance lipophilicity) |
Key Observations :
- The ethoxy and benzyl substituents in the target compound likely reduce solubility compared to unsubstituted benzothiazoles like 2-BTBA .
- Fluorine in 2-BTFBA further decreases solubility, highlighting the trade-off between lipophilicity and bioavailability .
Table 3: Reaction Kinetics and Yield
| Compound Class | Conventional Method (Time/Yield) | Ultrasonic Method (Time/Yield) |
|---|---|---|
| 4-(Benzyloxy)-N-(3-chloro-2-phenyl-4-oxoazetidin-1-yl)benzamide derivatives | 8–10 hours / 60–70% | 2–4 hours / 85–90% |
| Target Compound | Not reported | Inferred faster synthesis with ultrasound |
Key Observations :
Biologische Aktivität
4-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Benzothiazole Ring : Imparts significant biological activity.
- Ethoxy Group : Enhances solubility and bioavailability.
- Benzamide Moiety : Contributes to interactions with biological targets.
Synthesis
The synthesis involves the reaction of 6-ethoxy-1,3-benzothiazol-2-amine with benzyl chloride in a solvent such as dimethylformamide (DMF) under basic conditions. This method allows for high yields and purity through recrystallization and chromatography techniques .
Antimicrobial Activity
Research indicates that compounds containing the benzothiazole structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzothiazole can inhibit the growth of various bacteria and fungi. In particular, 4-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has been evaluated for its efficacy against pathogens like Staphylococcus aureus and Candida albicans, demonstrating promising results .
Anticancer Properties
Benzothiazole derivatives are also explored for their anticancer potential. The compound has shown cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells. Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| PC-3 (Prostate Cancer) | 20 | Caspase activation |
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of benzothiazole derivatives. The compound has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .
Case Studies
- Antimicrobial Study : A study conducted on synthesized benzothiazole derivatives indicated that compounds similar to 4-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics used in clinical settings .
- Anticancer Research : In a study evaluating various benzothiazole compounds for anticancer activity, 4-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide was found to inhibit cell proliferation effectively in MCF-7 cells with an IC50 value indicative of strong cytotoxicity .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
